N-Trityl-deshydroxymethyl Losartan
Description
N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) is a synthetic intermediate used in the preparation of losartan impurities. Losartan, a non-peptide angiotensin II AT1 receptor antagonist, is widely prescribed for hypertension management . The molecular formula of this compound is C₄₀H₃₅ClN₆, with a molecular weight of 635.21 g/mol. Its structure features a trityl (triphenylmethyl) group protecting the tetrazole ring and a deshydroxymethyl modification at the imidazole moiety, which distinguishes it from losartan and its metabolites . This compound is critical in pharmaceutical quality control, ensuring the purity of losartan during synthesis. It is stored at -20°C and transported at room temperature, with a purity exceeding 95% by HPLC .
Properties
CAS No. |
1216502-96-3 |
|---|---|
Molecular Formula |
C40H35ClN6 |
Molecular Weight |
635.212 |
IUPAC Name |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-1-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-44-45-47(39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
InChI Key |
LWPPQPQHKFWWHE-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of N-Trityl-deshydroxymethyl Losartan:
Key Differences and Research Findings
N-Trityl Losartan (EP Impurity H) :
- Contains a hydroxyl group retained at the imidazole 5-position, unlike this compound.
- Exhibits a higher molecular weight (665.23 vs. 635.21) due to the hydroxyl group and additional oxygen atom .
- Used in impurity profiling but lacks pharmacological activity due to steric hindrance from the trityl group .
Losartan Carboxaldehyde :
- A metabolite of losartan with an aldehyde group replacing the hydroxymethyl group.
- Demonstrates reduced AT1 receptor binding compared to losartan, as the aldehyde group disrupts hydrogen bonding .
Candesartan and Irbesartan :
- Candesartan : Exhibits 10-fold higher AT1 receptor affinity than losartan due to its biphenyltetrazole structure and ester prodrug design, enabling prolonged action . Clinical studies show superior 24-hour blood pressure control vs. losartan (p < 0.05) .
- Irbesartan : Structural similarity to losartan but with a spirocyclopentane group, enhancing metabolic stability. Cross-reactivity studies using molecularly imprinted polymers (MIPs) show 5-fold lower sensitivity for Irbesartan vs. Losartan, suggesting subtle structural variations impact binding .
Fluorinated Losartan Derivatives (e.g., [¹⁸F]FEtLos) :
- Substitution of the hydroxymethyl group with fluorine at the imidazole 5-position improves radiolabeling efficiency for imaging applications. These derivatives retain AT1 antagonism but exhibit altered pharmacokinetics due to fluorine's electronegativity .
Challenges in Structural Similarity Searches
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